[4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-methylamine hydrochloride
Overview
Description
“[4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-methylamine hydrochloride” is a chemical compound with the CAS Number: 1609407-48-8 . It has a molecular weight of 340.64 and its IUPAC name is (4-(5-chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine dihydrochloride . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The compound’s molecular structure can be represented by the SMILES stringNCC1CN(CCO1)C2=NC(C=C3Cl)=C(C=C3)O2.Cl.Cl
. The InChI code for the compound is 1S/C12H14ClN3O2.2ClH/c13-8-1-2-11-10(5-8)15-12(18-11)16-3-4-17-9(6-14)7-16;;/h1-2,5,9H,3-4,6-7,14H2;2*1H
.
Scientific Research Applications
Insomnia Treatment
The compound has been used as a dual orexin receptor antagonist in the treatment of insomnia. It has been included in clinical trials for primary insomnia treatment due to its potent antagonistic properties .
Antibacterial and Antifungal Agent
Literature suggests that benzoxazole derivatives, including this compound, have potential as antibacterial and antifungal agents . They have been synthesized and screened for these activities with promising results .
Cancer Research
In cancer research, this compound has shown significant inhibition of the growth of lung, breast, and colon cancer cells, indicating its potential as a therapeutic agent in cancer treatment .
Alzheimer’s Disease
The compound’s role as an orexin receptor antagonist has also led to its approval for treating insomnia in patients with mild to moderate Alzheimer’s disease , highlighting its neurological applications .
Antifungal Activity
Specific benzoxazole derivatives have demonstrated potent antifungal activity against species like A. niger and C. albicans, suggesting the compound’s use in developing new antifungal medications .
Synthetic Chemistry
Advancements in synthetic strategies of benzoxazole derivatives have been made using compounds like this one, which serve as key intermediates in the synthesis of various benzoxazole structures under different conditions .
Safety and Hazards
properties
IUPAC Name |
[4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2.ClH/c13-8-1-2-11-10(5-8)15-12(18-11)16-3-4-17-9(6-14)7-16;/h1-2,5,9H,3-4,6-7,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRNXVJTGVEUQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=C(O2)C=CC(=C3)Cl)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-methylamine hydrochloride | |
CAS RN |
1609407-48-8 | |
Record name | 2-Morpholinemethanamine, 4-(5-chloro-2-benzoxazolyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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